

Application of Zoledronic Acid in Combination with Immunotherapy in a Syngeneic Mouse Model

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Compound of Interest

Compound Name: Zoledronic Acid

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These application notes provide a detailed overview and experimental protocols for investigating the synergistic anti-tumor effects of **zoledronic acid** (ZA) in combination with immunotherapy in a syngeneic mouse model. The protocols outlined below are intended as a guide and may require optimization for specific tumor models and experimental questions.

Introduction

Zoledronic acid, a nitrogen-containing bisphosphonate, is widely used to treat bone metastases.[1] Beyond its effects on bone resorption, ZA has demonstrated direct anti-tumor properties and the ability to modulate the tumor microenvironment, making it an attractive candidate for combination with immunotherapy.[1][2] In preclinical syngeneic mouse models, which utilize immunocompetent mice, the combination of ZA with immunotherapies such as immune checkpoint inhibitors (e.g., anti-PD-1) and adoptive T-cell therapy has shown enhanced anti-tumor efficacy.[3][4]

This document details the methodologies for establishing a syngeneic tumor model, administering combination therapy, and analyzing the subsequent immunological responses.

Data Presentation

Table 1: Summary of Anti-Tumor Efficacy in a 4T1 Syngeneic Mouse Model

| Treatment Group | Mean Tumor Volume (mm ³) ± SD | Tumor Growth Inhibition (%) | Reference |
|----------------------|---|-----------------------------|-----------|
| Control (PBS) | 1500 ± 250 | - | [5] |
| Zoledronic Acid (ZA) | 1100 ± 200 | 26.7 | [5] |
| Anti-PD-1 Antibody | 950 ± 180 | 36.7 | [5] |
| ZA + Anti-PD-1 | 450 ± 120 | 70.0 | [5] |

Table 2: Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs)

| Treatment Group | CD8+ T Cells (% of CD45+ cells) | γδ T Cells (% of CD45+ cells) | M1 Macrophages (% of F4/80+ cells) | Reference | | :--- | :--- | :--- | :--- | | Control | 5.2 ± 1.1 | 1.5 ± 0.4 | 15.3 ± 3.2 | [[6][7]] | | **Zoledronic Acid (ZA)** | 8.9 ± 1.5 | 4.2 ± 0.9 | 35.1 ± 5.1 | [[6][7]] | | Anti-PD-1 Antibody | 12.5 ± 2.0 | 2.1 ± 0.5 | 20.5 ± 4.0 | [[6][7]] | | **ZA + Anti-PD-1** | 18.7 ± 2.5 | 5.8 ± 1.2 | 45.6 ± 6.3 | [[6][7]] |

Experimental Protocols

Syngeneic Mouse Model Establishment (4T1 Breast Cancer Model)

This protocol describes the orthotopic implantation of 4T1 murine breast cancer cells into immunocompetent BALB/c mice.[3][8]

Materials:

- 4T1 murine breast cancer cell line
- Complete RPMI-1640 medium (with 10% FBS and 1% penicillin-streptomycin)
- Phosphate-buffered saline (PBS)

- Trypsin-EDTA
- Matrigel® Basement Membrane Matrix
- Female BALB/c mice (6-8 weeks old)
- Insulin syringes (27-gauge needle)

Protocol:

- Culture 4T1 cells in complete RPMI-1640 medium at 37°C in a 5% CO2 incubator.
- Harvest cells at 70-80% confluency using Trypsin-EDTA.
- Wash cells with PBS and resuspend in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1×10^6 cells/mL. Keep on ice.
- Anesthetize female BALB/c mice.
- Inject 1×10^5 cells (in 100 μ L volume) into the fourth mammary fat pad.
- Monitor tumor growth every 2-3 days by measuring tumor dimensions with calipers. Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- Initiate treatment when tumors reach a palpable size (e.g., 50-100 mm³).

Combination Therapy with Zoledronic Acid and Anti-PD-1

This protocol outlines the systemic administration of **zoledronic acid** and an anti-PD-1 antibody.^[5]

Materials:

- **Zoledronic acid** solution (e.g., 100 μ g/kg in sterile saline)
- Anti-mouse PD-1 antibody (e.g., 10 mg/kg in sterile PBS)

- Sterile saline and PBS
- Syringes for intravenous (IV) or intraperitoneal (IP) injection

Protocol:

- Once tumors are established, randomize mice into treatment groups (e.g., Vehicle, ZA alone, anti-PD-1 alone, ZA + anti-PD-1).
- Administer **zoledronic acid** (100 µg/kg) via intravenous injection (tail vein) or intraperitoneal injection. Repeat administration as required by the study design (e.g., once weekly).
- Administer anti-PD-1 antibody (10 mg/kg) via intraperitoneal injection. Repeat administration every 3-4 days for the duration of the experiment.
- Continue to monitor tumor growth and animal well-being throughout the study.

Adoptive Vy9Vδ2 T-Cell Therapy with Zoledronic Acid

This protocol describes the ex vivo expansion of human Vy9Vδ2 T cells and their adoptive transfer into immunodeficient mice bearing human tumors, sensitized with **zoledronic acid**.[\[2\]](#)
[\[4\]](#)

Materials:

- Human peripheral blood mononuclear cells (PBMCs)
- **Zoledronic acid**
- Recombinant human Interleukin-2 (rhIL-2)
- Complete RPMI-1640 medium
- Immunodeficient mice (e.g., NOD/SCID)
- Human breast cancer cell line (e.g., MDA-MB-231)

Protocol:

- Ex vivo expansion of Vy9Vδ2 T cells:
 - Isolate PBMCs from healthy donor blood.
 - Culture PBMCs with **zoledronic acid** (e.g., 5 μM) and rhIL-2 (e.g., 1000 IU/mL) for 12-14 days.[\[9\]](#)
 - Maintain cell density and replenish with fresh medium containing rhIL-2 every 2-3 days.[\[9\]](#)
 - Confirm the expansion of Vy9Vδ2 T cells by flow cytometry.
- Tumor model and treatment:
 - Establish tumors in immunodeficient mice using a human cancer cell line.
 - Administer a single dose of **zoledronic acid** to the mice to sensitize the tumor cells.
 - Three days after ZA administration, begin intravenous injections of the expanded Vy9Vδ2 T cells (e.g., 1×10^7 cells per mouse) weekly for four weeks.[\[10\]](#)
 - Monitor tumor growth and animal health.

Analysis of Tumor-Infiltrating Immune Cells

A. Flow Cytometry

This protocol provides a general workflow for isolating and analyzing tumor-infiltrating lymphocytes (TILs) from excised tumors.[\[1\]](#)[\[11\]](#)

Protocol:

- Excise tumors from mice at the experimental endpoint.
- Mechanically dissociate the tumor tissue into small pieces.
- Digest the tissue using an enzymatic cocktail (e.g., collagenase, DNase) to obtain a single-cell suspension.
- Filter the cell suspension through a 70 μm cell strainer.

- Lyse red blood cells using an ACK lysis buffer.
- Stain the single-cell suspension with a panel of fluorescently-labeled antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, TCR $\gamma\delta$, F4/80, CD11c).
- Acquire data on a flow cytometer and analyze the immune cell populations.

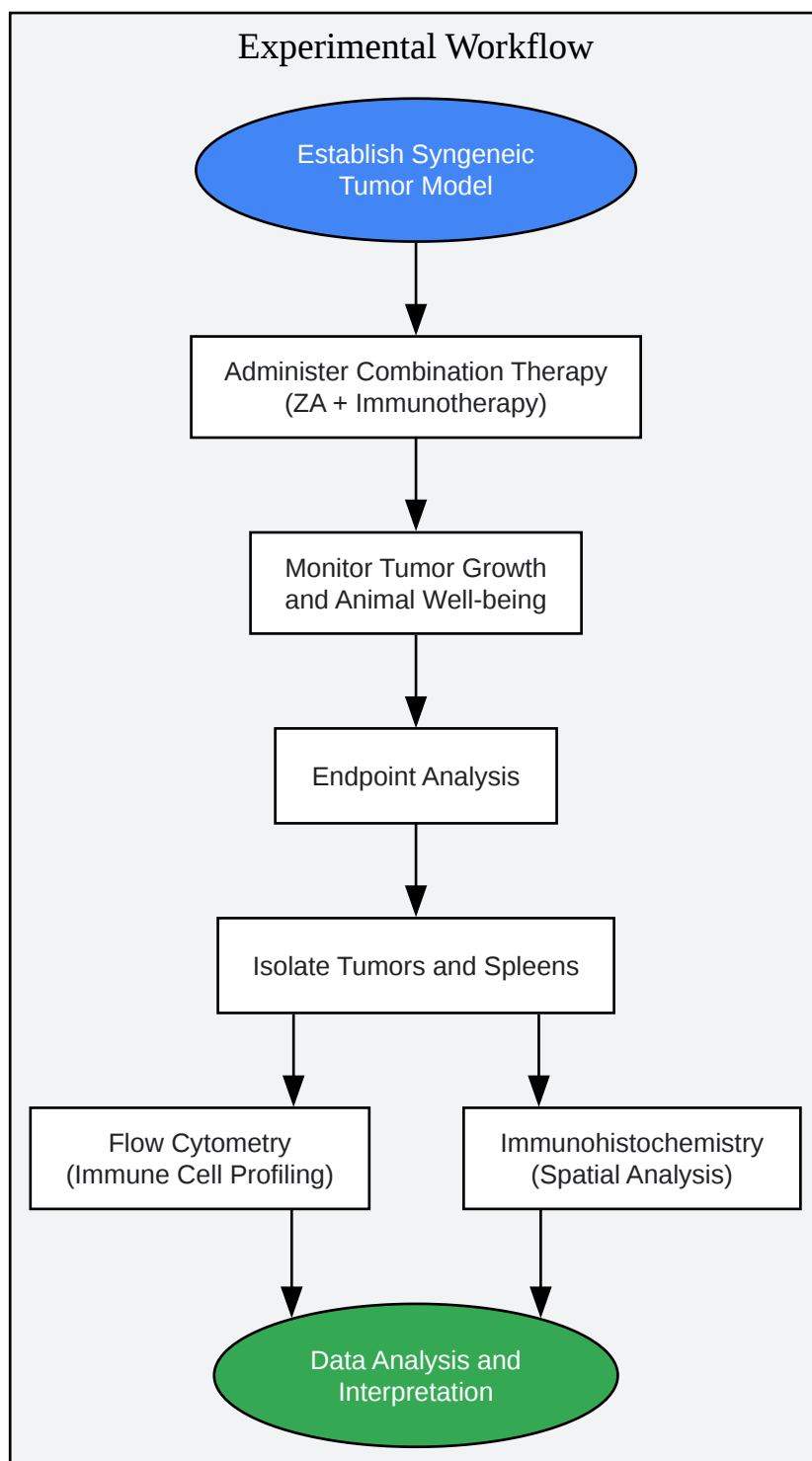
B. Immunohistochemistry (IHC)

This protocol outlines the staining of immune cells in formalin-fixed, paraffin-embedded tumor sections.[\[12\]](#)[\[13\]](#)

Protocol:

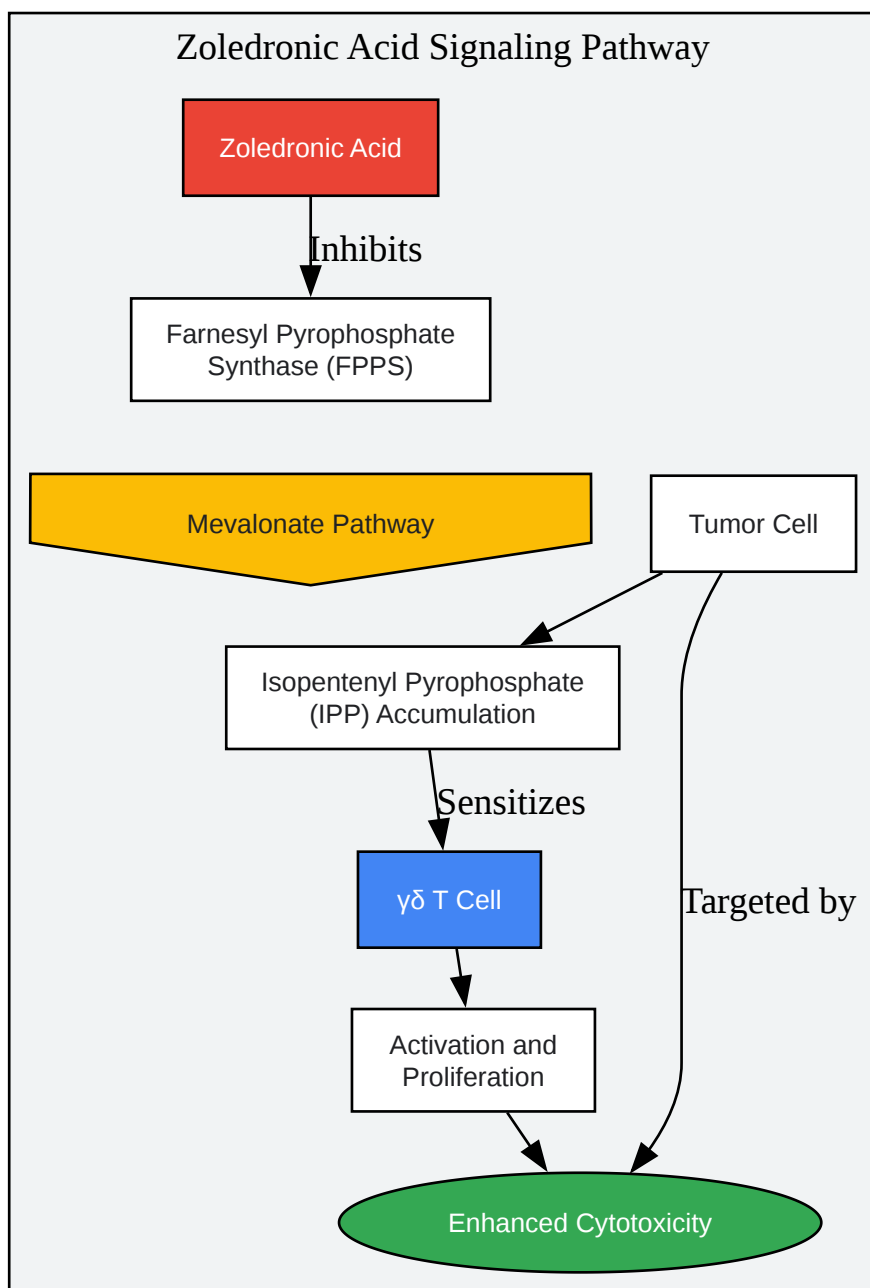
- Fix excised tumors in 10% neutral buffered formalin and embed in paraffin.
- Cut 5 μ m sections and mount on slides.
- Deparaffinize and rehydrate the tissue sections.
- Perform antigen retrieval using a citrate-based buffer.
- Block endogenous peroxidase activity.
- Incubate with primary antibodies against immune cell markers (e.g., CD8, F4/80).
- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Develop with a chromogen substrate (e.g., DAB).
- Counterstain with hematoxylin.
- Dehydrate, clear, and mount the slides for microscopic analysis.

Mandatory Visualization



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Caption: Experimental workflow for evaluating **zoledronic acid** and immunotherapy in a syngeneic mouse model.



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Caption: Signaling pathway of **zoledronic acid** enhancing $\gamma\delta$ T-cell-mediated anti-tumor immunity.

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